2-Octenoic acid, 4-ethyl-, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octenoic acid, 4-ethyl-, (2Z)- is an organic compound with the molecular formula C10H18O2 It is a type of unsaturated fatty acid with a double bond in the Z (cis) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octenoic acid, 4-ethyl-, (2Z)- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the aldol condensation of butanal with acetaldehyde, followed by hydrogenation and subsequent oxidation to form the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and specific temperature and pressure settings to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of 2-Octenoic acid, 4-ethyl-, (2Z)- may involve large-scale chemical processes that optimize yield and purity. These methods often use continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures. The use of renewable feedstocks and green chemistry principles is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Octenoic acid, 4-ethyl-, (2Z)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding ketones or aldehydes.
Reduction: Hydrogenation can reduce the double bond to form saturated derivatives.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Octenoic acid, 4-ethyl-, (2Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of 2-Octenoic acid, 4-ethyl-, (2Z)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
4-Octenoic acid, ethyl ester, (Z)-: Similar in structure but with an ester functional group.
2-Octenoic acid, ethyl ester: Another related compound with slight variations in the molecular structure.
Uniqueness
2-Octenoic acid, 4-ethyl-, (2Z)- is unique due to its specific stereochemistry and the presence of an ethyl group at the fourth position. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications.
Properties
CAS No. |
60308-75-0 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(Z)-4-ethyloct-2-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-9(4-2)7-8-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)/b8-7- |
InChI Key |
RTSYTZNKRVDRRT-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCC(CC)/C=C\C(=O)O |
Canonical SMILES |
CCCCC(CC)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.